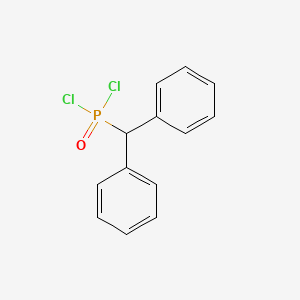

(Diphenylmethyl)phosphonic dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

[dichlorophosphoryl(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2OP/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBSTAZRJYYGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571503 | |

| Record name | (Diphenylmethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54767-39-4 | |

| Record name | (Diphenylmethyl)phosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylmethyl Phosphonic Dichloride and Analogues

Direct Synthetic Routes to (Diphenylmethyl)phosphonic dichloride

Detailed experimental procedures for the direct synthesis of this compound are not extensively documented in publicly available scientific literature. However, general methods for the preparation of phosphonic dichlorides can be extrapolated from the synthesis of analogous compounds. These routes typically involve the oxidation of a precursor organophosphine or the chlorination of the corresponding phosphonic acid or its esters.

The oxidation of a phosphine (B1218219) is a common method to form the corresponding phosphine oxide. For instance, secondary phosphine oxides can be prepared by the oxidation of the corresponding phosphines using air, oxygen, or more commonly, hydrogen peroxide. An alternative approach involves the chlorination of a phosphine oxide with an agent like phosphorus pentachloride to yield a phosphinic acid chloride, which can then be hydrolyzed. While these methods are established for phosphinic acids, similar principles could theoretically be applied to the synthesis of phosphonic dichlorides from a suitable phosphine precursor.

A prevalent method for synthesizing phosphonic dichlorides is the chlorination of the corresponding phosphonic acid or its dialkyl esters. This transformation is typically achieved using various chlorinating agents such as thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the stability of the starting material and the desired reaction conditions. For example, the reaction of a dialkyl phosphonate (B1237965) with thionyl chloride, often in the presence of a catalyst, is a known route to phosphonic acid dihalides. Similarly, phosgene can be employed to convert phosphonic acids into their corresponding dichlorides, sometimes in the presence of a catalyst or in a suitable solvent like chlorobenzene (B131634). When dealing with acid-sensitive substituents, the reaction can be performed in the presence of a base like pyridine (B92270) to neutralize any generated acid. stackexchange.com

Synthesis of Related Aryl and Alkylphosphonic Dichlorides as Precedents

The synthetic routes for well-known phosphonic dichlorides such as phenylphosphonic dichloride, methylphosphonic dichloride, and methylenebis(phosphonic dichloride) serve as important precedents for understanding the potential synthesis of this compound.

Phenylphosphonic dichloride is a widely used intermediate, and its synthesis has been well-documented. One common approach involves the reaction of phenylphosphonic acid with a chlorinating agent. For instance, treating phenylphosphonic acid with oxalyl chloride in dichloromethane (B109758), with a catalytic amount of N,N-dimethylformamide (DMF), can produce phenylphosphonic dichloride in high yield. chemicalbook.com

Another established method is the reaction of phenylphosphonic acid with phosgene. This reaction can be carried out in a solvent such as chlorobenzene at elevated temperatures. google.com Additionally, the reaction of phosphorus trichloride (B1173362) and benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride can also yield phenylphosphonic dichloride. google.com

Table 1: Synthesis of Phenylphosphonic dichloride

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Phenylphosphonic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | 45°C, 5 hours | 96% chemicalbook.com |

| Phenylphosphonic acid | Phosgene | Chlorobenzene | 130°C, 10 hours | Not specified google.com |

| Phenylphosphonic acid dimethyl ester | Oxalyl chloride | - | 110-115°C, 3 hours | 84% google.com |

The synthesis of methylphosphonic dichloride (MPOD) is often accomplished through the chlorination of dimethyl methylphosphonate (B1257008) (DMMP). Thionyl chloride and phosgene are commonly used chlorinating agents for this purpose. google.com The reaction of DMMP with thionyl chloride or phosgene can be conducted in the presence of a catalytic amount of an inorganic halide, such as those from Groups IA, IIA, IIIB, IVB, VB, VIB, VIIB, VIIIB, IB, IIB, and IIIA of the Periodic Table. google.com The stoichiometric reaction requires two moles of the chlorinating agent for every mole of DMMP. google.com Methylphosphonic dichloride is also a valuable reagent in its own right, for example, in the synthesis of oligonucleoside methylphosphonates. nih.gov

Table 2: Synthesis of Methylphosphonic dichloride

| Starting Material | Reagent(s) | Catalyst | Temperature |

|---|

Methylenebis(phosphonic dichloride) is a useful reagent for phosphonylation reactions. sigmaaldrich.com Its synthesis can be achieved by reacting the corresponding acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. The crude product can then be purified by slurrying in a solvent such as methyl tert-butyl ether to yield the final product as a white solid. chemicalbook.com

Table 3: Synthesis of Methylenebis(phosphonic dichloride)

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

|---|

Strategies for the Formation of the Diphenylmethyl-Phosphorus Bond

The construction of the diphenylmethyl-phosphorus bond is the cornerstone for accessing this compound and related compounds. The following sections detail the primary synthetic strategies employed for this purpose.

The reaction of Grignard reagents with phosphorus halides is a classical and versatile method for forming carbon-phosphorus bonds. In the context of synthesizing diphenylmethylphosphonic acid derivatives, this approach typically involves the reaction of a diphenylmethyl Grignard reagent with a suitable phosphorus electrophile.

The general scheme involves the preparation of diphenylmethylmagnesium halide, which is then reacted with a phosphorus oxychloride (POCl₃) or a related phosphorus compound. The initial reaction leads to the formation of a phosphinic chloride, which can be subsequently hydrolyzed to the corresponding phosphinic acid. While this method is effective for creating symmetrically substituted phosphine oxides, the selective replacement of only two chlorine atoms in POCl₃ to yield a phosphinic acid can be challenging. lookchem.com

Improved procedures have been developed to obtain useful yields of phosphinic acids. lookchem.com For instance, the reaction of phenylphosphonic dichloride with one mole of phenylmagnesium bromide has been shown to produce diphenylphosphinic acid in a 53% yield. lookchem.com This is comparable to the yield obtained from the reaction of phosphoryl chloride with phenylmagnesium bromide. lookchem.com

The versatility of the Grignard approach allows for the synthesis of a variety of mixed arylalkyl tertiary phosphines by reacting chlorodiphenylphosphine (B86185) or dichlorophenylphosphine (B166023) with different alkyl and aryl Grignard reagents. nih.gov For example, diisopropylphenylphosphine was synthesized with a 52% yield by adding 2.5 equivalents of isopropylmagnesium bromide to a solution of dichlorophenylphosphine. nih.gov

| Reactants | Product | Yield | Reference |

| Phenylphosphonic dichloride, Phenylmagnesium bromide | Diphenylphosphinic acid | 53% | lookchem.com |

| Dichlorophenylphosphine, Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52% | nih.gov |

| Chlorodiphenylphosphine, Methyl magnesium chloride | Methyldiphenylphosphine | - | nih.gov |

This table provides examples of yields for the synthesis of phosphinic acids and phosphines using Grignard reagents.

Radical phosphonylation has emerged as a powerful tool for the formation of carbon-phosphorus bonds under mild conditions. This methodology often involves the generation of a phosphonyl radical, which then adds to an unsaturated substrate.

One notable approach utilizes bismuth(III) chloride (BiCl₃) as a photocatalyst to generate phosphonyl radicals from H-phosphine oxides via a visible-light-induced ligand to metal charge transfer (LMCT) process. nih.govsemanticscholar.org The reaction is initiated by the formation of a [BiCl₅]²⁻ species, which upon photoexcitation, generates a chlorine radical. This radical then abstracts a hydrogen atom from the H-phosphine oxide to form the key phosphonyl radical. nih.govsemanticscholar.org

This phosphonyl radical can then participate in a variety of transformations, including:

Alkylation: Addition to electron-deficient alkenes. nih.gov

Amination: Reaction with azodicarboxylates to form P-N bonds. semanticscholar.org

Alkynylation: Addition to alkynes. nih.gov

Cascade Cyclizations: Intramolecular reactions to form cyclic phosphonates. nih.gov

This method is characterized by its broad substrate scope, excellent yields, and low catalyst loading. nih.gov It allows for the formation of sp³-C–P, sp²-C–P, sp-C–P, and P–N bonds, highlighting the versatility of bismuth as a photocatalyst in small molecule activation. nih.govsemanticscholar.org

| Substrate | Product Type | Yield Range | Reference |

| Electron-deficient alkenes | Alkylated phosphonates | Good to excellent | nih.gov |

| p-Quinone methides | Phenol (B47542) derivatives | 69-83% | semanticscholar.org |

| Azodicarboxylates | P-N bond containing compounds | Good | semanticscholar.org |

This table summarizes the types of products and yields obtained through radical phosphonylation using a bismuth photocatalyst.

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. wikipedia.org This reaction can be adapted to construct the diphenylmethane (B89790) skeleton, which is the core structure of this compound.

In a typical Friedel-Crafts alkylation, an aromatic ring reacts with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgadichemistry.com To form diphenylmethane, an excess of benzene can be reacted with dichloromethane (CH₂Cl₂) in the presence of AlCl₃. adichemistry.com In this process, both chlorine atoms of dichloromethane are substituted by benzene rings. adichemistry.com

The mechanism involves the formation of an electrophilic carbocation or a complex between the alkyl halide and the Lewis acid, which then undergoes electrophilic aromatic substitution on the benzene ring. adichemistry.comyoutube.com It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to the formation of undesired isomers. chemistrysteps.com However, in the case of dichloromethane, this is not a significant issue.

This strategy focuses on the formation of the carbon skeleton prior to the introduction of the phosphorus moiety. Once diphenylmethane is synthesized, subsequent phosphonylation steps would be required to introduce the phosphonic dichloride group.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates, phosphinates, and phosphine oxides. wikipedia.orgeurekaselect.com The reaction involves the treatment of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species and a new alkyl halide. wikipedia.org

The mechanism is initiated by the Sₙ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the Sₙ2 attack of the displaced halide anion on one of the alkoxy groups of the phosphonium salt, leading to the final product. wikipedia.orgjk-sci.com

Several variations of the Michaelis-Arbuzov reaction have been developed to improve its efficiency and expand its scope:

Lewis Acid-Mediation: The use of Lewis acids, such as InBr₃ and ZnBr₂, can catalyze the reaction at room temperature, avoiding the high temperatures typically required. organic-chemistry.org This method has been successfully applied to the synthesis of arylmethyl and heteroarylmethyl phosphonate esters in good to excellent yields (75–93%). organic-chemistry.org

Photo-Arbuzov Rearrangement: This variant utilizes photochemical activation to promote the rearrangement. eurekaselect.com

The reactivity of the starting materials is a key factor in the success of the reaction. The reactivity of alkyl halides follows the order R′–I > R′–Br > R′–Cl. jk-sci.com Trialkyl phosphites are generally less reactive and often require heating for the reaction to proceed. wikipedia.org

| Phosphorus Reactant | Product | General Conditions | Reference |

| Phosphite esters | Phosphonates | Heat (120-160 °C) or Lewis acid | wikipedia.orgorganic-chemistry.org |

| Phosphonites | Phosphinates | - | wikipedia.org |

| Phosphinites | Phosphine oxides | - | wikipedia.org |

This table outlines the general transformations in the Michaelis-Arbuzov reaction.

Mannich-type reactions are multicomponent reactions that are highly valuable for the synthesis of β-amino carbonyl compounds and their analogues. mdpi.com The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a powerful variant for the synthesis of α-aminophosphonates, α-aminophosphinates, and α-aminophosphine oxides. mdpi.comnih.govnih.govmdpi.com

This three-component condensation involves a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H species, most commonly a dialkyl phosphite. nih.govnih.govmdpi.com The reaction can proceed through two possible mechanistic pathways: an imine pathway or an α-hydroxyphosphonate pathway. nih.govnih.govmdpi.com In many cases, the reaction has been shown to proceed via the formation of an imine, which is then attacked by the nucleophilic phosphorus compound. nih.govmdpi.com

The scope of the Kabachnik-Fields reaction has been extended to include various >P(O)H species such as cyclic phosphites, acyclic and cyclic H-phosphinates, and secondary phosphine oxides. mdpi.com A wide range of catalysts, including Lewis and Brønsted acids, have been employed to promote the reaction. mdpi.com However, in some instances, particularly under microwave irradiation, the reaction can proceed efficiently without a catalyst. mdpi.com

The Moedritzer-Irani reaction is another named Mannich-type reaction that involves the coupling of an amine, formaldehyde, and a phosphonic acid or its diesters to produce N,N-disubstituted aminomethylphosphonic acids or N-substituted iminobis(methyl-phosphonic acids). mdpi.com

| Reaction Name | Reactants | Product | Reference |

| Kabachnik-Fields | Amine, Carbonyl, >P(O)H species | α-Aminophosphonates/phosphinates/phosphine oxides | mdpi.comnih.govnih.govmdpi.com |

| Moedritzer-Irani | Amine, Formaldehyde, Phosphonic acid/ester | N,N-disubstituted aminomethylphosphonic acids | mdpi.com |

This table summarizes key Mannich-type reactions for the synthesis of organophosphorus compounds.

The phospha-Michael addition is a highly atom-efficient method for the formation of P-C bonds. nih.gov This reaction involves the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene or alkyne. researchgate.net It is a versatile tool for the synthesis of a wide range of functionalized organophosphorus compounds. researchgate.netrsc.org

The nucleophilic species in a phospha-Michael addition can be a phosphine, a phosphite, or a >P(O)H compound like a dialkyl phosphonate or a secondary phosphine oxide. nih.govresearchgate.netrsc.org The reaction is often catalyzed by bases, with both inorganic salts and organic bases like tetramethylguanidine (TMG) being effective. nih.gov

For example, the addition of bis(mesitoyl)phosphine to various activated carbon-carbon double bonds can be catalyzed by TMG under mild conditions, affording bis(acyl)phosphines in excellent yields. nih.gov These products can then be oxidized to the corresponding bis(acyl)phosphane oxides, which are potent photoinitiators. nih.gov

The efficiency of the phospha-Michael addition can be influenced by the nature of the Michael acceptor, the phosphorus nucleophile, and the reaction conditions. rsc.org Kinetic studies have shown that the rate of addition is dependent on the electrophilicity of the Michael acceptor. nih.gov

| Phosphorus Nucleophile | Michael Acceptor | Catalyst | Product | Reference |

| Bis(mesitoyl)phosphine | Activated alkenes | Tetramethylguanidine (TMG) | Bis(acyl)phosphines | nih.gov |

| Dialkyl phosphonates | α,β-Unsaturated esters, amides, nitriles | Base | Functionalized phosphonates | rsc.org |

| Secondary phosphine oxides | Electron-deficient alkenes | Base | Functionalized phosphine oxides | nih.gov |

This table illustrates the scope of the phospha-Michael addition in synthesizing phosphinic and related compounds.

Conversion Strategies for Phosphonic Acid Derivatives to Dichlorides

The conversion of phosphonic acids, such as (Diphenylmethyl)phosphonic acid, and their corresponding esters into phosphonic dichlorides is a fundamental transformation in organophosphorus chemistry. Phosphonic dichlorides are highly reactive intermediates, serving as crucial precursors for the synthesis of a wide array of derivatives, including phosphonic amides, esters, and thioates. This conversion is typically achieved by treating the phosphonic acid or its ester with a suitable chlorinating agent. The choice of reagent is critical and depends on the substrate's sensitivity, the desired reaction conditions, and the ease of product purification. Several classical and modern chlorinating agents are employed for this purpose, each with distinct advantages and limitations. researchgate.net

Commonly used reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂), among others like phosgene (COCl₂) and phosphorus oxychloride (POCl₃). researchgate.net

Thionyl chloride is a widely utilized reagent for the synthesis of phosphonic dichlorides from phosphonic acids due to its reliability and the convenient removal of byproducts. researchgate.net The reaction of a phosphonic acid with thionyl chloride produces the desired phosphonic dichloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which can be easily removed from the reaction mixture, simplifying the workup process. wikipedia.org

For less reactive substrates or to accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often added. google.com The reaction of thionyl chloride with phosphinic acids to yield phosphinic chlorides, a related transformation, often proceeds in high yield by using an excess of the reagent. researchgate.netgoogle.com While effective, reactions involving thionyl chloride can sometimes require prolonged heating or reflux conditions. For instance, the conversion of dimethyl methylphosphonate to methylphosphonic acid dichloride necessitates refluxing for approximately 15 hours to achieve a high yield. google.com

Phosphorus pentachloride is a powerful chlorinating agent capable of converting both phosphonic acids and their esters to the corresponding dichlorides. researchgate.netwikipedia.org Its high reactivity allows it to effectively replace both hydroxyl (-OH) groups of the phosphonic acid and alkoxy (-OR) groups of phosphonate esters with chlorine atoms. wikipedia.orgsimply.science

The reaction with a phosphonic acid can be represented as: R-P(O)(OH)₂ + 2 PCl₅ → R-P(O)Cl₂ + 2 POCl₃ + 2 HCl

A significant drawback of using PCl₅ is the formation of phosphorus oxychloride (POCl₃) as a byproduct. wikipedia.org Since POCl₃ has a boiling point (105.8 °C) that is often close to that of the desired phosphonic dichloride product, their separation via distillation can be challenging. google.com Despite this, PCl₅ is valued for its efficacy, especially in cases where milder reagents fail. researchgate.net

Oxalyl chloride is another highly effective reagent for the chlorination of phosphonic acids, often considered a milder alternative to thionyl chloride. wikipedia.org A major advantage of using oxalyl chloride is that its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which greatly simplifies product isolation and purification. researchgate.net

The reaction proceeds as follows: R-P(O)(OH)₂ + 2 (COCl)₂ → R-P(O)Cl₂ + 2 CO + 2 CO₂ + 2 HCl

Similar to thionyl chloride, the reaction with oxalyl chloride can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.org This catalytic system is known to be highly efficient. For example, the synthesis of phenylphosphonic dichloride from phenylphosphonic acid using oxalyl chloride and a catalytic amount of DMF in dichloromethane proceeds at 45°C for 5 hours, yielding the product in 96% yield after recrystallization. chemicalbook.com This combination of mild conditions and high efficiency makes oxalyl chloride a preferred reagent, particularly for sensitive substrates. researchgate.netresearchgate.net

Phosgene (COCl₂) and its safer liquid dimer, diphosgene, are also effective for converting phosphonic acids to phosphonic dichlorides. researchgate.netwikipedia.org Phosgene's reactivity is similar to that of oxalyl chloride, producing gaseous byproducts. However, due to its extreme toxicity, its use is generally limited to industrial settings or specialized laboratory applications with appropriate safety infrastructure. wikipedia.orgtwinlakechemical.com

The following tables provide a comparative overview of the common chlorinating agents and specific examples of phosphonic dichloride synthesis.

Table 1: Comparison of Common Chlorinating Agents for Phosphonic Acid Conversion

| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux, often with cat. DMF | Volatile byproducts, readily available | Can require harsh conditions/long reaction times |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Varies, can be highly exothermic | Highly reactive, effective for acids and esters | Liquid byproduct (POCl₃) can be difficult to separate |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Room temp. to mild heating, cat. DMF | All gaseous byproducts, mild conditions, high yields | More expensive than SOCl₂ |

| Phosgene | COCl₂ | CO₂, HCl | Varies | All gaseous byproducts | Extremely toxic gas, requires special handling |

Table 2: Examples of Phosphonic Dichloride Synthesis

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| Phenylphosphonic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | 45°C, 5 h | Phenylphosphonic dichloride | 96% | chemicalbook.com |

| Dimethyl methylphosphonate | Thionyl chloride | Neat | Reflux, 15 h | Methylphosphonic acid dichloride | 98% | google.com |

| Diethyl n-dodecylphosphonate | Thionyl chloride, DMF (cat.) | Neat | Reflux, 26.5 h | n-Dodecylphosphonic acid dichloride | 81% | google.com |

Reactivity and Transformations of Diphenylmethyl Phosphonic Dichloride

Hydrolytic Reactivity and Formation of Phosphonic Acids

Phosphonic dichlorides, including (Diphenylmethyl)phosphonic dichloride, are highly susceptible to hydrolysis. This reaction involves the cleavage of the phosphorus-chlorine (P-Cl) bonds and the formation of phosphorus-hydroxyl (P-OH) bonds. The reaction with water is typically vigorous and results in the formation of the corresponding phosphonic acid, in this case, (Diphenylmethyl)phosphonic acid, and hydrogen chloride (HCl) as a byproduct. nih.gov

Table 1: Hydrolysis of this compound

| Reactant | Reagent | Product | Byproduct |

| This compound | Water (H₂O) | (Diphenylmethyl)phosphonic acid | Hydrogen Chloride (HCl) |

Derivatization to Phosphonic Esters and Amides

The P-Cl bonds in this compound are readily displaced by other nucleophiles, such as alcohols and amines, providing a straightforward route to phosphonic esters and phosphonamides. These reactions are essential for diversifying the functionality of the phosphonic acid core.

This compound reacts with alcohols to form phosphonic esters, also known as phosphonates. mtak.hunih.gov This transformation is a standard method for synthesizing these valuable compounds. mtak.hunih.gov The reaction typically requires two equivalents of an alcohol (or a diol) to replace both chlorine atoms. To neutralize the hydrogen chloride generated during the reaction, a tertiary amine base, such as triethylamine or pyridine (B92270), is commonly added. The base acts as an acid scavenger, preventing unwanted side reactions and driving the reaction to completion. This method allows for the synthesis of a wide array of symmetrical or unsymmetrical phosphonate (B1237965) esters by carefully choosing the alcohol reactants. nih.gov

Table 2: Esterification of this compound

| Reactant | Reagent | Base (Acid Scavenger) | Product Type |

| This compound | Alcohol (e.g., Ethanol) | Triethylamine or Pyridine | Phosphonic Ester |

In a similar fashion to its reaction with alcohols, this compound reacts with primary or secondary amines to yield phosphonic amides or phosphonamides. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus center, displacing the chloride ions. nih.gov As with esterification, a base is required to quench the HCl byproduct. nih.gov This method is a versatile route for creating P-N bonds and synthesizing a diverse range of phosphonamides, which are of interest in various fields of chemistry. semanticscholar.org

Table 3: Amidation of this compound

| Reactant | Reagent | Base (Acid Scavenger) | Product Type |

| This compound | Amine (e.g., Diethylamine) | Triethylamine or Pyridine | Phosphonic Amide |

Role as a Chlorinating Reagent in Organic Synthesis

Beyond its role as a synthetic precursor, phosphorus chlorides can also function as chlorinating agents. Analogous to reagents like triphenylphosphine (B44618) dichloride ((C₆H₅)₃PCl₂), this compound can be used to convert alcohols and ethers into alkyl chlorides and to open epoxides. wikipedia.org

This compound can be employed for the deoxychlorination of alcohols. This reaction transforms a hydroxyl group into a chlorine atom, producing an alkyl chloride. youtube.comlibretexts.orglibretexts.org The reaction proceeds by the activation of the alcohol's hydroxyl group through the formation of a phosphonium (B103445) intermediate. This intermediate renders the hydroxyl group a good leaving group. Subsequently, a chloride ion, either from the reagent itself or from the HCl byproduct, acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2-type reaction. youtube.comlibretexts.org This method can be an alternative to other chlorinating agents like thionyl chloride or phosphorus pentachloride. pressbooks.pub

This compound can also effect the ring-opening of epoxides to form vicinal dichlorides (compounds with two chlorine atoms on adjacent carbons). wikipedia.org The reaction is initiated by the activation of the epoxide oxygen by the electrophilic phosphorus atom. This activation makes the epoxide ring more susceptible to nucleophilic attack. Two successive nucleophilic attacks by chloride ions on the ring carbons lead to the cleavage of the carbon-oxygen bonds and the formation of the 1,2-dichloroalkane. libretexts.orgorganic-chemistry.orgnih.gov

Research Findings on this compound Remain Elusive

Despite extensive searches of available scientific literature and chemical databases, no specific information has been found regarding the chemical compound this compound and its reactivity in the requested chemical transformations.

This includes its potential role in the chlorination of carboxylic acids to acyl chlorides, its application in thienopyrimidinedione conversions, its participation in carbon-phosphorus bond forming reactions, or any chemical transformations involving its diphenylmethyl moiety.

The compound appears to be either a highly specialized chemical with limited or no publicly available research, or it may be referred to under a different, less common nomenclature that is not readily identifiable through standard search protocols.

General information exists for related classes of compounds and reactions. For instance, various phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃), are well-documented reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.ukchemguide.co.ukyoutube.comlibretexts.org The general mechanism for these transformations often involves the formation of a mixed anhydride intermediate.

Similarly, the synthesis of thienopyrimidine derivatives is a field of active research, with various synthetic routes and reagents being employed. nih.govmdpi.com However, none of the reviewed literature indicates the use of a compound with the structure of this compound in these syntheses.

The formation of carbon-phosphorus bonds is a fundamental process in organophosphorus chemistry, with numerous established methods. rushim.rumit.eduresearchgate.net These reactions are crucial for the synthesis of a wide range of compounds with diverse applications. neptjournal.com Again, no specific examples involving this compound were found.

Finally, while the chemical transformations of various organophosphorus compounds are extensively studied, nih.govresearchgate.net research detailing the specific reactions of the diphenylmethyl group within a phosphonic dichloride framework is not available in the public domain.

Due to the complete lack of specific data for "this compound," it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Further research in specialized, proprietary databases or experimental investigation would be necessary to elucidate the chemical properties and reactivity of this particular compound.

Mechanistic Investigations of Reactions Involving Diphenylmethyl Phosphonic Dichloride

Elucidation of Mechanistic Pathways for Nucleophilic Additions

Reactions of phosphonic dichlorides, such as (diphenylmethyl)phosphonic dichloride, with nucleophiles proceed via nucleophilic substitution at the tetracoordinate phosphorus center, rather than a direct addition to the phosphoryl (P=O) double bond. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. The mechanism of this substitution is a central topic of investigation in organophosphorus chemistry.

Two primary mechanistic pathways are generally considered for nucleophilic substitution at a phosphoryl center: a concerted, S_N2-like mechanism, and a stepwise addition-elimination (A-E) mechanism. sapub.orgsapub.org

Concerted Mechanism (ANDN): In this pathway, the nucleophile attacks the phosphorus center, and the leaving group (chloride ion) departs simultaneously through a single pentacoordinate transition state. sapub.orgsapub.org This is analogous to the S_N2 reaction at a carbon center. Depending on the orientation of the attacking nucleophile and the leaving group, this can result in either inversion or retention of the configuration at the phosphorus atom. Backside attack typically leads to inversion of configuration. sapub.org

The preferred pathway depends on several factors, including the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. For highly reactive phosphonic dichlorides, the reaction mechanism can be complex, and distinguishing between a fully concerted pathway and a stepwise pathway with a fleeting intermediate remains a subject of detailed physical organic studies. sapub.org

| Feature | Concerted (S_N2-like) Mechanism | Stepwise (Addition-Elimination) Mechanism |

|---|---|---|

| Intermediate | None (only a transition state) | Trigonal Bipyramidal Pentacoordinate (TBP-5C) Intermediate |

| Rate-Determining Step | Single step involving both bond formation and bond breaking | Either formation of the intermediate or its breakdown |

| Stereochemistry | Typically inversion of configuration (via backside attack) | Can result in inversion, retention, or a mix, depending on pseudorotation |

| Kinetic Evidence | Second-order kinetics | May exhibit complex kinetics depending on the stability of the intermediate |

Exploration of Radical Mechanisms in P-C Bond Formation

While nucleophilic substitution is the most common pathway for forming P-C bonds from phosphonic dichlorides, radical mechanisms offer alternative routes, particularly for the synthesis of complex organophosphorus compounds. These reactions typically involve the generation of a phosphonyl radical, which then reacts with a carbon-centered radical or an unsaturated system. nih.gov

One plausible pathway involves the generation of phosphonyl radicals from related H-phosphine oxides (which can be derived from the dichloride) via a hydrogen atom transfer (HAT) process. For instance, a chlorine radical, generated through visible-light mediated ligand to metal charge transfer (LMCT) on a catalyst like bismuth(III) chloride, can abstract the hydrogen atom from a diphenylmethylphosphine oxide. nih.govsemanticscholar.org

The resulting (diphenylmethyl)phosphonyl radical is an electrophilic species that can then undergo several transformations to form a new P-C bond:

Addition to Alkenes and Alkynes: The phosphonyl radical can add across a carbon-carbon double or triple bond, generating a new carbon-centered radical. This radical intermediate is then typically quenched by another species in the reaction mixture (e.g., through reduction and protonation) to yield the final phosphonate (B1237965) product. nih.gov

Cross-Coupling with Carbon Radicals: The phosphonyl radical can couple with another carbon-centered radical generated through a separate process.

Another advanced method involves the formation of an electron-donor–acceptor (EDA) complex. For example, a complex between a phosphite and a diaryliodonium salt can decompose under visible light to generate a phosphorus radical cation and an aryl radical. organic-chemistry.org These radical intermediates can then combine. A similar concept could be envisioned where a precursor derived from this compound forms a complex that, upon photoirradiation, generates the necessary radical species for P-C bond formation.

These radical-based methods are powerful as they often proceed under mild conditions and tolerate a wide range of functional groups, providing access to organophosphorus compounds that are difficult to synthesize via traditional ionic pathways. organic-chemistry.orgrsc.org

Mechanistic Studies of Catalyzed Reactions (e.g., Hydrosilylation via Phosphirenium Ions)

Organophosphorus compounds derived from precursors like this compound can serve as pre-catalysts in important organic transformations. A notable example is the metal-free hydrosilylation of carbonyl compounds, where phosphirenium ions act as catalysts. These three-membered phosphorus-containing rings can be considered "masked" phosphenium ions ({R₂P⁺}).

The catalytic cycle for the hydrosilylation of a ketone, as proposed through experimental and computational studies, involves several key steps:

Catalyst Activation: The phosphirenium ion pre-catalyst undergoes ring-opening to release the highly electrophilic phosphenium ion.

Phosphenium Transfer: The phosphenium ion ({Ph₂P⁺}) associatively transfers to the carbonyl oxygen of the ketone substrate, activating it towards nucleophilic attack.

Hydrosilylation: A silane (H-SiR₃) then delivers a hydride to the carbonyl carbon, with the silyl group coordinating to the oxygen.

Product Displacement: The resulting silylated ether product is displaced from the phosphorus center by another molecule of the ketone substrate, regenerating the activated catalyst and completing the catalytic cycle.

Researchers have found that electron-withdrawing substituents on the phosphirenium cation promote the desired catalytic hydrosilylation. Conversely, electron-donating substituents can favor competing off-cycle processes, such as the formation of vinyl phosphine (B1218219) side products. This detailed mechanistic understanding allows for the rational design of more efficient organocatalysts for such transformations.

Understanding of Neighboring-Group Effects in Phosphinate Hydrolysis

Neighboring-group participation (NGP), also known as anchimeric assistance, can significantly accelerate reaction rates by involving an intramolecular interaction. wikipedia.org This concept is well-documented in the hydrolysis of phosphonate and phosphinate esters, where a functional group located near the phosphorus center can act as an internal nucleophile. acs.org

While this compound itself undergoes hydrolysis rapidly without such effects, its derivatives, particularly esters, can exhibit NGP. For example, if a phosphinate ester contains a nearby ketonic carbonyl group, the hydrolysis rate can be enhanced. acs.org

The mechanism for this rate enhancement involves the following steps:

Intramolecular Attack: The lone pair of electrons on the neighboring group (e.g., the oxygen of a carbonyl group) attacks the electrophilic phosphorus center.

Ring Opening: The cyclic intermediate is then attacked by an external nucleophile (water), leading to the opening of the ring and the formation of the final hydrolyzed product.

This participation not only increases the reaction rate but can also influence the stereochemical outcome of the reaction. The formation of the cyclic intermediate can shield one face of the phosphorus center, directing the incoming external nucleophile to attack from the opposite face, thus controlling the stereochemistry. wikipedia.org The study of such effects is crucial for understanding reaction mechanisms and designing molecules with specific reactivity profiles. nih.gov

Advanced Spectroscopic Characterization of Diphenylmethyl Phosphonic Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of (Diphenylmethyl)phosphonic dichloride, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methine proton and the aromatic protons of the two phenyl rings.

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings would typically appear as a complex multiplet in the range of δ 7.20-7.50 ppm. The exact chemical shifts and multiplicity are influenced by the electron-withdrawing nature of the phosphonic dichloride group and by coupling between adjacent aromatic protons.

Methine Proton (CH): The single proton on the carbon atom bridging the two phenyl rings is directly attached to the phosphorus atom. Its signal is expected to be significantly downfield due to the deshielding effects of the adjacent aromatic rings and the electronegative phosphonic dichloride moiety. This signal would likely appear in the range of δ 4.5-5.5 ppm. A key feature of this signal is its splitting into a doublet due to coupling with the phosphorus-31 nucleus. The typical two-bond coupling constant (²JP-H) for such an arrangement is expected to be in the range of 15-25 Hz.

Interactive Data Table: Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.50 | Multiplet (m) | - |

| Methine (CH) | 4.5 - 5.5 | Doublet (d) | ²JP-H = 15 - 25 |

In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are anticipated for the methine carbon and the various carbons of the phenyl rings. All carbon signals are expected to show coupling to the phosphorus-31 nucleus.

Methine Carbon (CH): This carbon, directly bonded to the phosphorus atom, is expected to show a significant downfield shift, likely in the range of δ 50-65 ppm. The signal will appear as a doublet due to a large one-bond coupling constant (¹JP-C), which is typically in the range of 120-150 Hz for similar structures.

Aromatic Carbons (C₆H₅): The phenyl carbons will show four distinct signals.

Ipso-Carbon (C-1): The carbon atom of the phenyl ring directly attached to the methine carbon is expected to resonate at approximately δ 135-140 ppm. This signal will be a doublet due to two-bond coupling with phosphorus (²JP-C).

Ortho-Carbons (C-2, C-6): These carbons are expected to appear around δ 128-130 ppm, showing a small three-bond P-C coupling (³JP-C).

Meta-Carbons (C-3, C-5): These carbons typically resonate in a similar region to the ortho-carbons, around δ 128-130 ppm, and may or may not show resolved four-bond coupling to phosphorus.

Para-Carbon (C-4): The para-carbon signal is expected around δ 127-129 ppm.

Interactive Data Table: Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Methine (CH) | 50 - 65 | Doublet (d) | ¹JP-C = 120 - 150 |

| Ipso-Aromatic (C-1) | 135 - 140 | Doublet (d) | ²JP-C ≈ 5 - 10 |

| Ortho-Aromatic (C-2,6) | 128 - 130 | Doublet (d) | ³JP-C ≈ 5 - 10 |

| Meta-Aromatic (C-3,5) | 128 - 130 | Singlet or Doublet | ⁴JP-C ≈ 0 - 3 |

| Para-Aromatic (C-4) | 127 - 129 | Singlet | - |

³¹P NMR spectroscopy is a highly sensitive and specific technique for analyzing organophosphorus compounds. nih.gov For this compound, a single signal is expected in the proton-decoupled spectrum. The chemical shift is referenced to 85% phosphoric acid. nih.gov

The chemical shift of the phosphorus nucleus in phosphonic dichlorides (R-P(O)Cl₂) is highly dependent on the nature of the R group. For alkyl and aryl phosphonic dichlorides, the signals typically appear in a characteristic downfield region. Based on data from analogous compounds like phenylphosphonic dichloride (δ ≈ +35 to +42 ppm) and diphenylphosphinic chloride (δ ≈ +43 ppm), the ³¹P chemical shift for this compound is predicted to be in the range of δ +40 to +50 ppm . spectrabase.comspectrabase.com In a proton-coupled ³¹P NMR spectrum, this signal would appear as a doublet due to the two-bond coupling with the methine proton (²JP-H).

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are employed to unambiguously confirm the connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between protons that are two or three bonds apart. sdsu.edu For this compound, this would primarily show correlations among the adjacent protons within the aromatic rings, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies all carbon atoms that are directly attached to a proton. wikipedia.org An HSQC spectrum would show a cross-peak connecting the methine proton signal (at δ ~4.5-5.5 ppm) with the methine carbon signal (at δ ~50-65 ppm). It would also show correlations between each aromatic proton and its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity through quaternary carbons and heteroatoms. sdsu.edu For this molecule, an HMBC experiment would be particularly useful in confirming the core structure by showing a correlation between the methine proton and the ipso-carbons of the phenyl rings (a three-bond correlation). Furthermore, correlations between the aromatic protons and the central methine carbon would solidify the assignment of the diphenylmethyl fragment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O (phosphoryl), P-Cl, C-H, and aromatic C=C bonds.

P=O Stretching: The phosphoryl group gives rise to a very strong and sharp absorption band. For phosphonic dichlorides, this band is typically observed in the range of 1250-1300 cm⁻¹ . msu.edu Its high frequency and intensity make it a key diagnostic peak.

P-Cl Stretching: The stretching vibrations of the two phosphorus-chlorine bonds are expected to produce strong absorptions in the fingerprint region, typically between 500-600 cm⁻¹ . nist.gov

Aromatic C-H Stretching: These vibrations appear as a group of sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The stretching of the single methine C-H bond is expected to occur in the 2950-2990 cm⁻¹ region, though it may be weak and less distinct.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds produce strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) rings.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H | Stretching | 2950 - 2990 | Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| P=O | Stretching | 1250 - 1300 | Strong, Sharp |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Strong |

| P-Cl | Stretching | 500 - 600 | Strong |

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound. While specific Raman data for this exact compound is not extensively available in the public domain, valuable insights can be drawn from the analysis of structurally related compounds, such as phenylphosphonic dichloride. chemicalbook.com

The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the various functional groups and structural motifs within the molecule. Key vibrational modes would include:

P-Cl Stretching: Symmetric and asymmetric stretching vibrations of the phosphorus-chlorine bonds.

P=O Stretching: A strong band characteristic of the phosphonyl group.

C-P Stretching: Vibrations associated with the bond between the diphenylmethyl carbon and the phosphorus atom.

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands corresponding to the in-plane and out-of-plane bending and stretching of the two phenyl rings.

The presence of the diphenylmethyl group, as compared to a single phenyl group in phenylphosphonic dichloride, would likely introduce additional complexity to the spectrum, with more numerous and potentially overlapping bands in the fingerprint region.

Table 1: Predicted Key Raman Shifts for this compound

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| P-Cl | Symmetric & Asymmetric Stretch | 450 - 600 |

| P=O | Stretch | 1250 - 1300 |

| C-P | Stretch | 650 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis

Determination of Molecular Structures and Conformations

Through single-crystal X-ray analysis, a detailed molecular model of this compound can be constructed. This would reveal the spatial orientation of the two phenyl rings relative to the phosphonic dichloride moiety. Key structural parameters that would be determined include:

The P-Cl, P=O, and C-P bond lengths.

The Cl-P-Cl, O=P-Cl, and C-P-O bond angles.

The dihedral angles describing the orientation of the phenyl rings.

The conformation of the diphenylmethyl group is of particular interest, as the steric hindrance between the two phenyl rings and the bulky phosphonic dichloride group will influence their rotational freedom.

Analysis of Intermolecular Interactions and Solid-State Architectural Motifs

Beyond the individual molecular structure, X-ray diffraction provides crucial information about how molecules pack in the solid state. researchgate.net The analysis of the crystal lattice can reveal various non-covalent interactions that govern the supramolecular architecture. For this compound, potential intermolecular interactions could include:

Dipole-dipole interactions: Arising from the polar P=O and P-Cl bonds.

van der Waals forces: Primarily London dispersion forces between the aromatic rings. youtube.comyoutube.com

Potential weak hydrogen bonds: If any derivatives with hydrogen-bond donors are considered.

Understanding these interactions is key to comprehending the physical properties of the compound in its solid form, such as its melting point and solubility.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization. chemguide.co.uk While the direct mass spectrum of this compound is not readily published, its fragmentation can be predicted based on the principles of mass spectrometry and the behavior of similar compounds. libretexts.orglibretexts.org

Upon electron impact ionization, the this compound molecule would form a molecular ion (M⁺˙). This high-energy species would then undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The most prominent peaks in the mass spectrum would correspond to the most stable fragments.

A plausible fragmentation pathway could involve:

Loss of a chlorine atom: Formation of the [M-Cl]⁺ ion, which would be a relatively stable cation.

Cleavage of the C-P bond: This would lead to the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at m/z 167, which would likely be a very intense peak. The other fragment would be [POCl₂]⁻.

Further fragmentation of the diphenylmethyl cation: This could involve the loss of a phenyl group to give the phenyl cation at m/z 77, or other rearrangements. rsc.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [C₁₃H₁₁POCl₂]⁺˙ | Molecular Ion (M⁺˙) | 284 |

| [C₁₃H₁₁POCl]⁺ | [M-Cl]⁺ | 249 |

| [C₁₃H₁₁]⁺ | Diphenylmethyl cation | 167 |

Computational and Theoretical Investigations of Diphenylmethyl Phosphonic Dichloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for the investigation of organophosphorus compounds like (Diphenylmethyl)phosphonic dichloride.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which features rotatable bonds connecting the diphenylmethyl group to the phosphorus atom, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

Table 1: Representative Optimized Geometrical Parameters for a Generic Phenylphosphonic Dichloride Derivative (Calculated using DFT) (Note: This table is illustrative and based on typical values for related compounds, as specific data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | 1.45 Å |

| P-Cl | 2.03 Å | |

| P-C | 1.80 Å | |

| C-H (methine) | 1.10 Å | |

| C-C (phenyl) | 1.40 Å | |

| Bond Angle | O=P-Cl | 112.0° |

| Cl-P-Cl | 102.0° | |

| O=P-C | 115.0° | |

| Cl-P-C | 108.0° | |

| Dihedral Angle | C-C-P=O | Variable (defines conformation) |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For phosphonic dichlorides, the HOMO is often localized on the phenyl rings and the P=O bond, while the LUMO may be associated with the P-Cl antibonding orbitals. DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylphosphonic Dichloride Analogue (Note: These values are representative and intended to illustrate the output of DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Prediction of Vibrational Frequencies for Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and characterizing molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations.

The calculation of vibrational frequencies is typically performed within the harmonic approximation. The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For this compound, characteristic vibrational modes would include the P=O stretching frequency (typically a strong band in the IR spectrum), P-Cl stretching frequencies, and various modes associated with the diphenylmethyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Generic Phenylphosphonic Dichloride (Note: These are typical frequency ranges and illustrative of computational predictions.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Typical Experimental Range (cm⁻¹) |

| P=O Stretch | 1300 - 1350 | 1250 - 1300 |

| P-Cl Symmetric Stretch | 550 - 600 | 520 - 570 |

| P-Cl Asymmetric Stretch | 500 - 550 | 470 - 520 |

| C-H (Aromatic) Stretch | 3100 - 3200 | 3000 - 3100 |

| C=C (Aromatic) Stretch | 1600 - 1650 | 1580 - 1620 |

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can be a valuable aid in interpreting experimental spectra, especially for complex molecules or for distinguishing between different isomers. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org

For this compound, one would be particularly interested in the calculated ³¹P, ¹³C, and ¹H chemical shifts. The accuracy of these calculations depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. Studies on a range of organophosphorus compounds have shown that with appropriate computational methods, a good correlation between calculated and experimental ³¹P NMR chemical shifts can be achieved. beilstein-journals.orgnih.gov

Table 4: General Performance of DFT Methods for ³¹P NMR Chemical Shift Prediction in Organophosphorus Compounds (Note: This table summarizes findings from broader studies on organophosphorus compounds.) beilstein-journals.orgnih.gov

| DFT Functional / Basis Set | Typical Mean Absolute Deviation (ppm) |

| PBE0 / 6-311G(2d,2p) | 7 - 10 |

| M06-2X / 6-311+G(2d,p) | 5 - 8 |

| Scaled PBE0 / 6-311G(2d,2p) | 4 - 6 |

Quantum Chemical Studies of Reaction Mechanisms

Beyond static molecular properties, quantum chemical methods are extensively used to explore the pathways of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, identifying key intermediates and, most importantly, the transition states that represent the energy barriers of the reaction.

Transition State Characterization and Reaction Pathway Elucidation

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path of a reaction. Locating and characterizing the TS is a central goal of computational reaction mechanism studies. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction pathway downhill from the TS to the reactants and products, thus confirming that the identified TS correctly connects the desired species. The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical determinant of the reaction rate.

While specific reaction mechanism studies involving this compound as a reactant are not detailed in the literature, computational studies on analogous reactions of phosphonic dichlorides provide a clear framework for how such investigations would be conducted. For example, the hydrolysis of a phosphonic dichloride would be modeled by including water molecules and searching for a transition state involving nucleophilic attack of a water oxygen on the phosphorus atom, followed by the departure of a chloride ion. nih.gov Such calculations would elucidate whether the reaction proceeds through a concerted or stepwise mechanism and provide quantitative estimates of the reaction barriers.

Table 5: Illustrative Calculated Energies for a Generic Hydrolysis Reaction of a Phenylphosphonic Dichloride (Note: These values are hypothetical and serve to illustrate the outputs of a reaction mechanism study.)

| Species | Relative Energy (kcal/mol) |

| Reactants (R-POCl₂ + H₂O) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products (R-PO(OH)Cl + HCl) | -12.4 |

Determination of Activation Barriers and Kinetic Parameters

The determination of activation barriers and kinetic parameters is crucial for understanding the reactivity of this compound in chemical reactions, such as nucleophilic substitution at the phosphorus center. Computational methods, particularly Density Functional Theory (DFT), are widely employed to model these reaction pathways.

Researchers can scrutinize reaction mechanisms by locating the transition states and calculating the associated activation energies. For instance, in reactions involving organophosphorus compounds, the B3LYP functional combined with a suitable basis set like 6-311G(d,p) is often used to map out the potential energy surface. researchgate.net The process involves optimizing the geometries of the reactants, products, and the transition state structure that connects them. A key confirmation of a true transition state is the presence of a single imaginary frequency in the Hessian matrix calculation. researchgate.net

The energy difference between the reactants and the transition state defines the activation barrier (ΔE‡), a critical parameter for predicting reaction rates. By analyzing these barriers for different possible reaction pathways, the regioselectivity and stereoselectivity of a reaction can be predicted, often in strong agreement with experimental results. researchgate.net

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound Calculated via DFT

| Parameter | Description | Calculated Value (Hypothetical) |

|---|---|---|

| ΔE‡ | Activation Energy | 25.5 kcal/mol |

| ΔH‡ | Enthalpy of Activation | 24.8 kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | 35.2 kcal/mol |

| νi | Imaginary Frequency of TS | -250 cm⁻¹ |

Note: This table is illustrative and presents typical parameters that would be calculated in a DFT study of a reaction involving the title compound.

Molecular Dynamics Simulations for Dynamic Behavior (e.g., for related polymers)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique is particularly valuable for understanding the dynamic behavior of complex systems, such as polymers derived from this compound monomers. MD simulations can provide insights into material properties like glass transition temperature, mechanical strength, and chain flexibility.

In a typical MD simulation, a system is first constructed by defining the initial positions and velocities of all atoms in a simulation box with periodic boundary conditions. mdpi.com The interactions between atoms are described by a force field, such as AMBER or CHARMM, which includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). mdpi.com The simulation proceeds by integrating Newton's equations of motion in small time steps (e.g., 2 fs), allowing the system to evolve and sample different conformations. mdpi.com

For polymers containing the bulky diphenylmethyl and polar phosphonic dichloride groups, MD simulations could reveal:

Chain Packing and Morphology: How the polymer chains arrange themselves in space, influenced by the steric hindrance of the diphenylmethyl groups.

Solvent Effects: The interaction of the polymer with different solvents, which can induce conformational changes in the polymer backbone. nih.gov

Thermal Properties: By simulating the system at various temperatures, one can predict key thermal transitions and understand the material's response to heating or cooling.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. wikipedia.orgq-chem.comusc.edu This provides a clear representation of the underlying Lewis structure and reveals details about bonding interactions and charge distribution within the this compound molecule.

NBO analysis examines interactions between "filled" donor orbitals (bonds or lone pairs) and "empty" acceptor orbitals (antibonding or Rydberg orbitals). The strength of these interactions, estimated using second-order perturbation theory, indicates delocalization effects, such as hyperconjugation. cwejournal.orgnih.gov

For this compound, an NBO analysis would provide quantitative data on:

Natural Atomic Charges: The calculated charge distribution on each atom. The phosphorus atom is expected to be highly positive (electrophilic) due to the electron-withdrawing effects of the oxygen and two chlorine atoms.

Bonding Character: The analysis would detail the nature of the key bonds, such as the P=O, P-C, and P-Cl bonds. It can determine the hybridization of the atomic orbitals involved in forming these bonds. For example, the phosphorus atom would likely exhibit spx hybridization. cwejournal.org

Hyperconjugative Interactions: It could reveal stabilizing interactions, such as the donation of electron density from the lone pairs of the oxygen or chlorine atoms into the antibonding orbitals of adjacent bonds.

Table 2: Hypothetical NBO Analysis Results for this compound

| Atom | Natural Charge (e) | Natural Electron Configuration |

|---|---|---|

| P | +1.85 | [core] 3s(0.25) 3p(0.85) 3d(0.05) |

| O | -0.95 | [core] 2s(1.75) 2p(5.15) |

| Cl1 | -0.45 | [core] 3s(1.85) 3p(5.55) |

| Cl2 | -0.45 | [core] 3s(1.85) 3p(5.55) |

| C (alpha) | -0.20 | [core] 2s(1.10) 2p(3.05) |

Note: This table is illustrative, presenting plausible NBO data based on the known electronegativities and bonding patterns of the constituent atoms.

Applications in Organic Synthesis and Advanced Materials Science

Role as Versatile Synthetic Intermediates and Reagents

The dual functionality of (diphenylmethyl)phosphonic dichloride—the reactive P-Cl bonds and the sterically demanding diphenylmethyl group—positions it as a valuable intermediate in the synthesis of complex organic molecules. Its utility is anticipated in the creation of specialized phosphonic acids, esters, and as a key component in the assembly of peptide and oligonucleotide analogues.

This compound is an excellent starting material for the synthesis of (diphenylmethyl)phosphonic acid and its corresponding esters. The reaction with water leads to the hydrolysis of the P-Cl bonds to form the phosphonic acid, a molecule that can be of interest in medicinal chemistry due to the isosteric relationship between the phosphonic acid group and the phosphate (B84403) or carboxylate functionalities. d-nb.info

The esterification of this compound can be readily achieved by reacting it with various alcohols or phenols. nih.gov This reaction proceeds via a nucleophilic substitution at the phosphorus center, displacing the chloride ions. The choice of alcohol or phenol (B47542) allows for the introduction of a wide array of functional groups, leading to a diverse library of (diphenylmethyl)phosphonic esters. These esters can serve as important intermediates in further synthetic transformations or as final products with specific biological or material properties. The synthesis of phosphonate (B1237965) esters from phosphonic dichlorides is a well-established method in organophosphorus chemistry. nih.gov

| Reactant | Product | Reaction Type |

| Water | (Diphenylmethyl)phosphonic acid | Hydrolysis |

| Alcohol/Phenol | (Diphenylmethyl)phosphonic ester | Esterification |

In the realm of peptide chemistry, phosphinic acids are utilized as transition-state analogue inhibitors of metalloproteases. nih.govresearchgate.net While there is no direct evidence of this compound in this application, its structural features suggest a potential role in the synthesis of phosphinic pseudopeptides. The reaction of this compound with an appropriate amino acid derivative could lead to the formation of a phosphonamidate linkage, a key step in the construction of these peptide mimics.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.govresearchgate.net The incorporation of non-natural amino acids and peptide isosteres is a common strategy to enhance the therapeutic properties of peptides. While Fmoc and Boc chemistries are the most prevalent strategies in SPPS, the use of specialized building blocks is crucial for the synthesis of modified peptides. nih.govresearchgate.net this compound could potentially be used to introduce a phosphinic acid moiety into a peptide chain during SPPS, leading to peptides with novel conformational and biological properties.

| Application Area | Potential Role of this compound | Key Chemical Transformation |

| Phosphinic Pseudopeptides | Synthesis of phosphinic acid building blocks | Reaction with amino acid derivatives to form phosphonamidate bonds |

| Solid-Phase Peptide Synthesis | Introduction of a phosphinic acid moiety into a peptide | Coupling to a resin-bound peptide |

Organophosphorus compounds are widely used as flame retardants due to their ability to form a protective char layer upon combustion, which inhibits the burning process. nih.govresearchgate.netommegaonline.org Phenylphosphonic dichloride is a known precursor in the synthesis of organophosphorus flame retardants. sigmaaldrich.comscientificlabs.iesigmaaldrich.com It can be reacted with diols to form polymeric phosphonates or with other monomers to be incorporated into various polymer backbones. sigmaaldrich.comscientificlabs.iesigmaaldrich.com

By analogy, this compound could also serve as a valuable monomer in the synthesis of novel flame-retardant materials. The presence of the bulky and aromatic diphenylmethyl group might enhance the thermal stability and char-forming ability of the resulting polymers, potentially leading to flame retardants with improved performance. The reaction of this compound with suitable co-monomers could yield a new class of phosphorus-containing polymers with applications in electronics, textiles, and construction materials.

| Precursor | Resulting Flame Retardant Type | Potential Advantage of this compound |

| Phenylphosphonic dichloride | Polymeric phosphonates | Established technology |

| This compound | Polymeric phosphonates with bulky side groups | Enhanced thermal stability and char formation |

The chemical synthesis of oligonucleotides is a fundamental technology in molecular biology and biotechnology. wikipedia.orgtwistbioscience.com Methylphosphonyl dichloride has been utilized in the synthesis of oligonucleoside methylphosphonates, which are analogues of natural DNA and RNA where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a methyl group. nih.govnih.govwikipedia.org These modifications can enhance the nuclease resistance and cell membrane permeability of oligonucleotides, making them attractive for therapeutic applications. nih.gov

Drawing a parallel to methylphosphonyl dichloride, this compound could potentially be employed in the synthesis of oligonucleotides with a diphenylmethylphosphonate linkage. The bulky diphenylmethyl group would likely impart significant steric hindrance and lipophilicity to the oligonucleotide backbone. This could have a profound impact on the hybridization properties, nuclease resistance, and cellular uptake of the modified oligonucleotides. While the efficiency of the coupling reactions in automated DNA synthesizers would need to be carefully optimized, the resulting oligonucleotides could possess unique properties for research and therapeutic development.

| Reagent | Application in Oligonucleotide Synthesis | Resulting Modification |

| Methylphosphonyl dichloride | Synthesis of oligonucleoside methylphosphonates | Methylphosphonate (B1257008) linkage |

| This compound (potential) | Synthesis of oligonucleoside (diphenylmethyl)phosphonates | (Diphenylmethyl)phosphonate linkage |

Development of Functional Materials

The incorporation of specific chemical motifs into polymeric structures is a powerful strategy for creating functional materials with tailored properties. The benzhydryl group of this compound offers a unique combination of steric bulk and aromatic character that can be exploited in the design of advanced materials.

The reaction of this compound with di- or polyfunctional monomers can lead to the formation of new polymers with phosphorus-containing side chains or backbones. nih.govresearchgate.net For instance, copolymerization with monomers containing hydroxyl or amino groups could result in polyesters or polyamides with pendant (diphenylmethyl)phosphonate groups. These polymers could exhibit interesting properties such as enhanced thermal stability, flame retardancy, and altered solubility characteristics.

The modification of natural or synthetic fibers with this compound could also be a promising avenue for creating functional textiles. The reaction of the phosphonic dichloride with hydroxyl groups on the surface of cellulose-based fibers, for example, could covalently attach the (diphenylmethyl)phosphonate moiety. This could improve the flame retardancy of the fibers and also modify their surface properties, such as hydrophobicity and dyeability. The bulky benzhydryl group could also influence the mechanical properties of the modified fibers.

| Material Type | Method of Incorporation | Potential Properties |

| Polymers | Copolymerization with functional monomers | Enhanced thermal stability, flame retardancy, modified solubility |

| Fibers | Surface modification | Improved flame retardancy, altered surface properties (hydrophobicity), modified mechanical properties |

Ligand Design in Coordination Chemistry and Metallaphosphate Assembly

This compound serves as a versatile precursor for the synthesis of specialized organophosphorus ligands. The reactivity of the P-Cl bonds allows for straightforward nucleophilic substitution reactions with alcohols, phenols, or amines to yield the corresponding phosphonate esters or phosphonamides. These derivatives are valuable ligands in coordination chemistry due to the coordinating ability of the phosphoryl (P=O) group and potentially other donor atoms incorporated into the ligand structure.

The defining feature of ligands derived from this precursor is the bulky diphenylmethyl group. This steric bulk is a critical design element, profoundly influencing the coordination environment around a metal center. It can dictate the coordination number of the metal ion, enforce specific geometries, and create a protected microenvironment around the active site, which can enhance selectivity in catalytic applications.

In the field of metallaphosphate assembly, phosphonate groups are well-established as robust bridging units for constructing multi-dimensional coordination polymers and metal-organic frameworks (MOFs). stmarytx.edu The addition of phosphonic acid groups to other molecules can increase their water solubility, greatly expanding their potential applications. stmarytx.edu By hydrolyzing the dichloride to (Diphenylmethyl)phosphonic acid, a ligand capable of bridging multiple metal centers is formed. The large diphenylmethyl groups would project into the pores of the resulting framework, influencing its size, shape, and chemical environment. This allows for the rational design of materials with tailored porosity for applications in gas storage, separation, or heterogeneous catalysis.

Table 1: Potential Ligands Derived from this compound and Their Coordination Characteristics

| Ligand Derivative | Synthesis Method | Potential Coordination Modes | Key Feature |

| (Diphenylmethyl)phosphonic Acid | Hydrolysis of the dichloride | Monodentate, Bidentate (Chelating or Bridging), Tridentate | Strong bridging ligand for MOF construction |